

Application Note: Quantification of 8-Hydroxyquinoline in Brain Tissue by HPLC

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Compound of Interest

Compound Name: 8-Hydroxyquinoline

Cat. No.: B1678124

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Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Hydroxyquinoline and its derivatives are compounds of significant interest in neuroscience and drug development due to their chelating properties and potential therapeutic effects in neurodegenerative diseases. Accurate quantification of these compounds in brain tissue is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note provides a detailed protocol for the extraction and quantification of **8-hydroxyquinoline** in brain tissue using High-Performance Liquid Chromatography (HPLC) with UV detection. The method described is designed to be robust, sensitive, and specific for the analysis of **8-hydroxyquinoline** in a complex biological matrix.

Experimental Protocols

Materials and Reagents

- **8-Hydroxyquinoline** standard ($\geq 99\%$ purity)
- Internal Standard (e.g., 5-chloro-**8-hydroxyquinoline**)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)

- Perchloric acid (70%)
- Orthophosphoric acid (85%)
- Water (HPLC grade, e.g., Milli-Q)
- Homogenization tubes
- Centrifuge tubes (1.5 mL and 15 mL)
- Syringe filters (0.22 µm, PVDF)
- HPLC vials

Equipment

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
- Tissue homogenizer
- Centrifuge
- Vortex mixer
- Analytical balance
- pH meter

Sample Preparation: Extraction of 8-Hydroxyquinoline from Brain Tissue

- Tissue Collection and Storage: Brain tissue should be rapidly dissected, weighed, and immediately frozen on dry ice or in liquid nitrogen.^[1] Samples can be stored at -80°C until analysis.^[1]
- Homogenization:

- Thaw the brain tissue sample on ice.
- To a pre-weighed amount of tissue (e.g., 100 mg), add 10 volumes of ice-cold 0.4 M perchloric acid (e.g., 1 mL for 100 mg of tissue).[1]
- Homogenize the tissue thoroughly using a probe sonicator or a mechanical homogenizer until no visible tissue clumps remain.[1][2] Keep the sample on ice during this process to prevent degradation.
- Protein Precipitation and Centrifugation:
 - Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]
- Supernatant Collection and Filtration:
 - Carefully collect the supernatant without disturbing the pellet.[1][2]
 - Filter the supernatant through a 0.22 µm PVDF syringe filter into a clean HPLC vial.[1][3]
- Internal Standard Spiking: For accurate quantification, it is recommended to spike the samples with an internal standard prior to homogenization.

HPLC Method

- Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size)
- Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) containing 0.1% phosphoric acid.[4] The mobile phase should be filtered and degassed before use.[3]
- Flow Rate: 1.0 mL/min[4]
- Injection Volume: 20 µL
- Detection Wavelength: 250 nm[4]
- Column Temperature: 30°C
- Run Time: Approximately 10 minutes

Note on Chromatography: **8-Hydroxyquinoline** has chelating properties that can lead to poor peak shape and low efficiency on standard silica-based columns due to interactions with trace metal ions.[4][5] Using a high-purity C18 column and adding a chelating agent or a strong acid like phosphoric acid to the mobile phase can help to mitigate these effects and ensure a symmetrical peak shape.[4]

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[6][7][8] The key validation parameters are summarized below.

Data Presentation

Table 1: Linearity of **8-Hydroxyquinoline**

Concentration (ng/mL)	Peak Area (n=3)	Mean Peak Area	RSD (%)
10	1254, 1268, 1245	1255.7	0.93
50	6321, 6389, 6355	6355.0	0.54
100	12789, 12854, 12799	12814.0	0.27
250	32145, 32258, 32098	32167.0	0.25
500	64587, 64789, 64654	64676.7	0.16
1000	129874, 130125, 129987	129995.3	0.09
Linearity	Correlation Coefficient (r ²)	> 0.999	

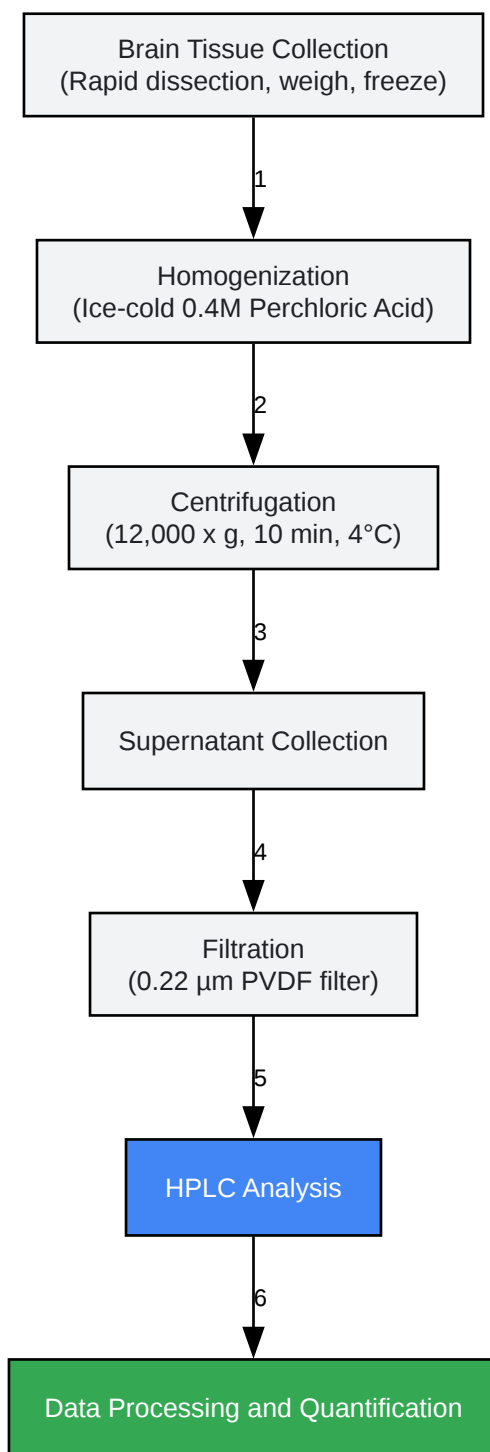
Table 2: Accuracy and Precision

Spiked Concentration (ng/mL)	Measured Concentration (ng/mL, n=6)	Accuracy (% Recovery)	Intra-day Precision (% RSD)	Inter-day Precision (% RSD)
50	49.8	99.6	1.8	2.5
250	252.1	100.8	1.2	1.9
750	745.5	99.4	1.5	2.1

Table 3: Recovery, LOD, and LOQ

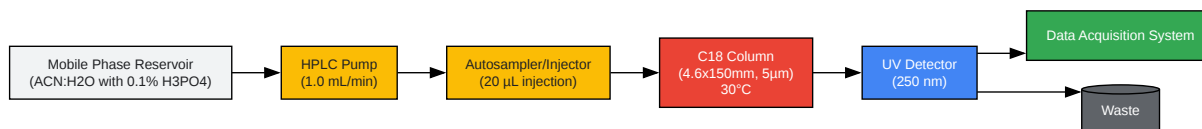
Parameter	Result
Extraction Recovery (%)	> 85%
Limit of Detection (LOD)	5 ng/mL
Limit of Quantification (LOQ)	10 ng/mL

Visualizations



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Caption: Experimental workflow for the extraction and quantification of **8-hydroxyquinoline** in brain tissue.



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